molecular formula C17H15NO2S B15119254 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide

Cat. No.: B15119254
M. Wt: 297.4 g/mol
InChI Key: PNNQDZMNQXJKBT-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C17H15NO2S/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19)

InChI Key

PNNQDZMNQXJKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative and a thiophene derivative are coupled under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for monitoring the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide apart is its unique combination of furan, thiophene, and benzamide structures. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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